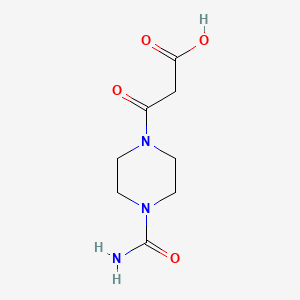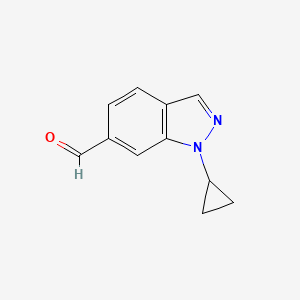
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid is a chemical compound with the molecular formula C8H15N3O3 and a molecular weight of 201.22 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 4-carbamoylpiperazine with oxalic acid under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Carbamoylpiperazin-1-yl)-propionic acid: Similar in structure but lacks the oxo group.
4-Carbamoylpiperazine: A simpler derivative without the propanoic acid moiety.
Uniqueness
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid is unique due to the presence of both the carbamoyl and oxo groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H13N3O4 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C8H13N3O4/c9-8(15)11-3-1-10(2-4-11)6(12)5-7(13)14/h1-5H2,(H2,9,15)(H,13,14) |
Clé InChI |
RCKGCHQYHMNAIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)

![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12988420.png)
![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)




![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)

![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)
